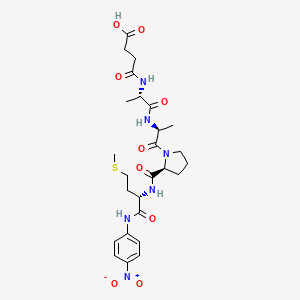

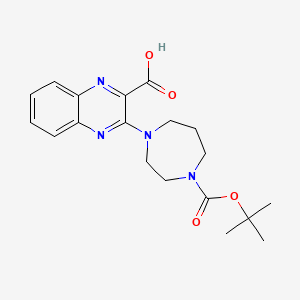

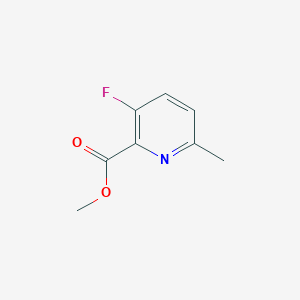

![molecular formula C13H9F3N2O5S B1409426 4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide CAS No. 1858251-46-3](/img/structure/B1409426.png)

4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide

Overview

Description

“4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide” is an organic compound . It is also known as NTPBS.

Synthesis Analysis

The synthesis of compounds similar to “4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide” has been reported in the literature. For instance, 2-Nitro-4-(trifluoromethyl)phenol has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester .

Molecular Structure Analysis

The molecular formula of “4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide” is C13H9F3N2O5S. The molecular weight is 362.28 g/mol.

Scientific Research Applications

Degradation and Stability Studies

Nitisinone, structurally related to 4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide, has been extensively studied for its stability and degradation pathways. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) was employed to examine the stability of nitisinone under various conditions, revealing that its stability increases with the pH level of the solution. The study identified two major degradation products, 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), which demonstrate considerable stability under the studied conditions. This research provides insights into the chemical properties and potential risks and benefits of nitisinone's medical applications, offering a better understanding of related compounds like 4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide (Barchańska et al., 2019).

Atmospheric Nitrophenols

Nitrophenols, including compounds related to 4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide, have been reviewed for their atmospheric occurrence, with a focus on their presence in the gas and condensed phases. This review encompasses field campaign data, analytical techniques for nitrophenol identification and quantification, and their sources, including direct emissions from combustion and hydrolysis of pesticides. The review highlights the need for further research to understand the environmental impact of nitrophenols and related compounds (Harrison et al., 2005).

Environmental Fate and Effects

The environmental fate and effects of 3-trifluoromethyl-4-nitrophenol (TFM), similar in structure to 4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide, have been reviewed, particularly in the context of its use as a lampricide in the Great Lakes basin. The review suggests that TFM has transient environmental effects, with ecosystems returning to pre-treatment conditions post-application. TFM is highlighted for its non-persistence, detoxification properties, and minimal long-term toxicological risk, suggesting a similar environmental impact could be expected from related compounds (Hubert, 2003).

Nucleophilic Aromatic Substitution

The nucleophilic aromatic substitution reactions involving nitro groups, akin to those in 4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide, have been reviewed. The study presents quantitative yields of substitution products and provides insights into the reaction mechanisms, offering a better understanding of such reactions in related nitro-aromatic compounds (Pietra & Vitali, 1972).

Safety and Hazards

The safety data sheet for a similar compound, 4-Nitro-2-(trifluoromethyl)benzoic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O5S/c14-13(15,16)11-7-8(18(19)20)1-6-12(11)23-9-2-4-10(5-3-9)24(17,21)22/h1-7H,(H2,17,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHVTJDITISMAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

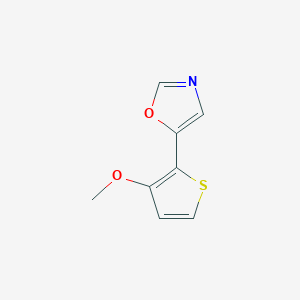

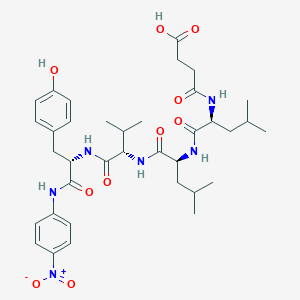

![t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B1409354.png)

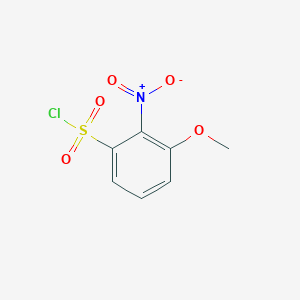

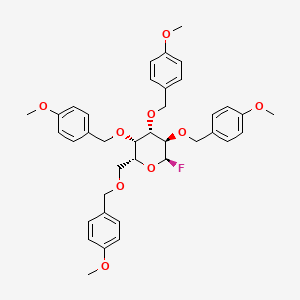

![(S)-2,6-Bis(3,5-dichlorophenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B1409358.png)

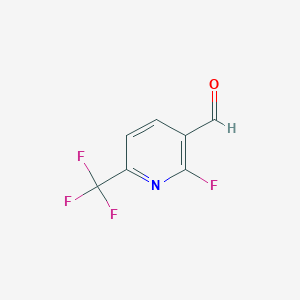

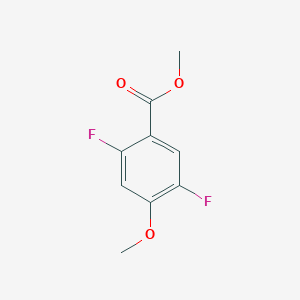

![8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1409362.png)

![(2S)-3-Carbamoylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1409363.png)

![(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409366.png)